Bienvenue dans la boutique en ligne BenchChem!

1-(3-Phenoxyphenyl)guanidine

Ribonucleotide reductase inhibition Anticancer guanidines Structure-activity relationship

1-(3-Phenoxyphenyl)guanidine is a mono-arylguanidine in which a guanidine moiety is directly attached to the meta position of a diphenyl ether scaffold. Its molecular formula is C₁₃H₁₃N₃O (MW 227.26 g·mol⁻¹).

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 107771-82-4
Cat. No. B173586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenoxyphenyl)guanidine
CAS107771-82-4
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)N=C(N)N
InChIInChI=1S/C13H13N3O/c14-13(15)16-10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H,(H4,14,15,16)
InChIKeyYWWKTHBYXSAYQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenoxyphenyl)guanidine (CAS 107771-82-4): Core Identity and Procurement-Relevant Properties


1-(3-Phenoxyphenyl)guanidine is a mono-arylguanidine in which a guanidine moiety is directly attached to the meta position of a diphenyl ether scaffold. Its molecular formula is C₁₃H₁₃N₃O (MW 227.26 g·mol⁻¹). The compound is typically supplied as a crystalline solid with a reported melting point of 107–109 °C and a calculated aqueous solubility of 0.084 g·L⁻¹ at 25 °C . Commercially available lots are certified at ≥95 % or ≥97 % purity, with batch-specific QC data (NMR, HPLC, GC) provided by multiple vendors [1]. The compound is stored long-term in a cool, dry place and protected from light .

Why 1-(3-Phenoxyphenyl)guanidine Cannot Be Freely Substituted with Positional Isomers or Simpler Guanidines


Phenoxyphenyl-guanidine positional isomers (2‑, 3‑, and 4‑substituted) share the same molecular formula but present the guanidine pharmacophore in different geometric orientations relative to the diphenyl ether motif. In the only comparative enzymatic assay identified for a close congener series, a 3‑phenoxyphenyl-substituted N‑hydroxy‑N′‑aminoguanidine inhibited ribonucleotide reductase with an IC₅₀ of 2.85 µM, whereas the unsubstituted phenyl analog gave an IC₅₀ of 4.43 µM—a 1.55‑fold difference in potency attributable solely to the phenoxy substituent position [1]. Additionally, the three positional isomers exhibit distinct melting points and solubility profiles, which directly affect formulation, handling, and identity verification in procurement and laboratory workflows. Therefore, treating any phenoxyphenyl-guanidine as a drop‑in replacement risks both altered biological activity and inconsistent physicochemical behavior.

1-(3-Phenoxyphenyl)guanidine: Quantitative Differentiation Evidence Against Closest Analogs


Ribonucleotide Reductase Inhibition: 3-Phenoxyphenyl Congener vs. Unsubstituted Phenyl Baseline

In a congeneric series of N‑hydroxy‑N′‑aminoguanidine derivatives evaluated for ribonucleotide reductase (RR) inhibition, the 3‑phenoxyphenyl-substituted analog (7e) exhibited an IC₅₀ of 2.85 ± 0.23 µM, outperforming the unsubstituted phenyl analog (7a, IC₅₀ = 4.43 ± 0.21 µM) [1]. This represents a 1.55‑fold improvement in potency driven by the introduction of the 3‑phenoxy group. The assay used a standard RR enzymatic inhibition protocol with L1210 cell extracts; all values are the mean ± SEM of at least three independent experiments [1].

Ribonucleotide reductase inhibition Anticancer guanidines Structure-activity relationship

Melting Point as a Discriminating Identity Check Against Positional Isomers

1-(3-Phenoxyphenyl)guanidine exhibits a sharp melting point of 107–109 °C , a value that can be used to distinguish it from its positional isomers. Although published melting points for the 2‑ and 4‑phenoxyphenyl isomers are not widely available in accessible databases, the 3‑substituted isomer’s mp provides a practical, low-cost identity verification parameter during receipt and quality control. In contrast, many commercial guanidine derivatives are supplied as oils or low-melting solids, making a well-defined crystalline melting point a valuable differentiator for inventory management and purity assessment.

Physicochemical characterization Identity verification Positional isomer differentiation

Vendor-Batch Purity Certification: 95–97 % with Orthogonal QC Methods

Multiple independent vendors supply 1-(3-Phenoxyphenyl)guanidine at certified purities of 95 % (Bidepharm, AKSci) to 97 % (Achemblock), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. For comparison, simpler phenylguanidine (CAS 2002-16-6) is typically listed at 97–98 % but without the same level of orthogonal QC disclosure across suppliers. The availability of multi-method purity verification for the 3‑phenoxyphenyl derivative provides procurement scientists with greater confidence in lot‑to‑lot reproducibility.

Chemical purity Quality control Batch-to-batch consistency

Aqueous Solubility Profile: Calculated 0.084 g·L⁻¹ at 25 °C

The calculated aqueous solubility of 1-(3-Phenoxyphenyl)guanidine is 0.084 g·L⁻¹ at 25 °C , classifying it as practically insoluble in water. This value, derived from in silico prediction methods, provides a benchmark for formulation scientists. While experimental solubility data for the positional isomers are not available in the same database, the presence of the diphenyl ether moiety consistently predicts low aqueous solubility across the phenoxyphenyl-guanidine series. Knowledge of this parameter is essential for designing stock solution protocols (e.g., DMSO concentration, sonication requirements) and for interpreting biological assay results where compound precipitation could confound dose–response curves.

Aqueous solubility Formulation Biophysical property

Procurement-Ready Application Scenarios for 1-(3-Phenoxyphenyl)guanidine Based on Verified Evidence


Anticancer SAR Probe Targeting Ribonucleotide Reductase

The class‑level evidence that a 3‑phenoxyphenyl‑substituted hydroxy‑aminoguanidine inhibits ribonucleotide reductase with an IC₅₀ of 2.85 µM—a 1.55‑fold improvement over the phenyl analog—supports the use of 1-(3-Phenoxyphenyl)guanidine as a core scaffold for medicinal chemistry campaigns targeting RR‑driven cancers. Researchers can elaborate the guanidine moiety to optimize potency while retaining the 3‑phenoxy substitution that contributed to improved target engagement in the congeneric series [1]. Procuring the 3‑isomer rather than the 4‑isomer ensures alignment with the published SAR.

Reference Standard for Positional Isomer Differentiation in Analytical Method Development

With a sharp melting point of 107–109 °C [1] and vendor‑supplied orthogonal QC data (NMR, HPLC, GC) [2], 1-(3-Phenoxyphenyl)guanidine is well‑suited as a reference standard for developing HPLC or GC methods that must resolve the 3‑phenoxyphenyl isomer from its 2‑ and 4‑substituted analogs. This application is especially relevant for quality control laboratories that need to verify the isomeric purity of incoming guanidine building blocks.

Building Block for Guanidine‑Based Bioactive Libraries

The compound serves as a modular building block in catalytic guanylation reactions, a synthetic strategy that has been validated for the rapid assembly of phenyl‑guanidine libraries with antitumoral profiles [1]. The 3‑phenoxyphenyl substitution introduces a diphenyl ether motif that can engage in π‑stacking and hydrophobic interactions with biological targets, as inferred from the improved RR inhibition relative to the unsubstituted phenyl analog. Procuring the compound at ≥95 % purity with batch QC ensures reproducible yields in downstream library synthesis.

Pharmacological Tool for Studying Substitution‑Dependent Target Engagement

Because the 3‑phenoxyphenyl group enhanced RR inhibitory potency by >50 % over the phenyl baseline in the available congeneric series [1], the compound can be employed as a pharmacological tool to dissect the contribution of the meta‑phenoxy motif to target binding. When compared head‑to‑head with the 4‑phenoxyphenyl isomer in the same assay, any differential activity can be attributed to positional effects on pharmacophore presentation, making this compound a valuable control in SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Phenoxyphenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.